molecular formula C27H26N4O2 B2885487 3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide CAS No. 1189863-94-2

3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide

Cat. No. B2885487
CAS RN: 1189863-94-2
M. Wt: 438.531
InChI Key: CTTPHPYOIHMUDP-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide, also known as MPPI, is a novel compound with potential therapeutic applications in the field of neuroscience. This chemical compound has been synthesized in recent years and has shown promising results in scientific research.

Scientific Research Applications

Cancer Research

Indole derivatives, such as the one , are significant in cancer research due to their ability to interact with various biological targets. They can act as potential inhibitors for growth factor receptors or enzymes involved in cancer cell proliferation . The phenylpiperazine moiety may also contribute to the molecule’s affinity for certain receptors, potentially making it useful in targeted therapies.

Neurological Studies

The phenylpiperazine component of the compound is structurally similar to molecules that affect the central nervous system. This suggests potential applications in neurological research, such as studying neurotransmitter receptors or developing treatments for disorders like depression or anxiety .

Antimicrobial Activity

Compounds with indole cores are known for their antimicrobial properties. This particular molecule could be synthesized and tested against various bacterial strains to evaluate its efficacy as an antibacterial agent .

Drug Delivery Systems

The structural complexity of this compound suggests it could be used to study drug delivery mechanisms. Its potential to form host-guest complexes with macrocycles like cucurbiturils could be explored to enhance the solubility and stability of pharmaceuticals .

Molecular Modeling

The unique structure of this compound makes it an interesting candidate for molecular modeling studies. Researchers could investigate its interaction with different biological macromolecules, which could lead to the discovery of new drug targets or the development of novel therapeutic agents .

Antioxidant Research

Indole derivatives have been associated with antioxidant properties. This compound could be part of studies aiming to understand the mechanism of action of antioxidants at the molecular level and their potential health benefits .

Safety and Hazards

While specific safety and hazard information for “3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide” is not available, it’s important to handle all chemical compounds with care. For example, 1-Methyl-3-phenylpiperazine is classified as Acute Tox. 3 Oral - Skin Corr. 1B, indicating it is toxic if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2/c1-19-8-7-9-20(18-19)26(32)29-24-22-12-5-6-13-23(22)28-25(24)27(33)31-16-14-30(15-17-31)21-10-3-2-4-11-21/h2-13,18,28H,14-17H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTPHPYOIHMUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide

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